6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both pyrazole and pyrimidine rings in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 4-methoxybenzaldehyde, followed by chlorination. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolopyrimidine oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis and the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 6-Fluoro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 6-Iodo-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological properties .
Properties
Molecular Formula |
C12H9ClN4O |
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Molecular Weight |
260.68 g/mol |
IUPAC Name |
6-chloro-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H9ClN4O/c1-18-10-4-2-9(3-5-10)17-11-8(7-15-17)6-14-12(13)16-11/h2-7H,1H3 |
InChI Key |
PLSRSHMLMIXOSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC(=NC=C3C=N2)Cl |
Origin of Product |
United States |
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